REACTION_CXSMILES
|
[N+:1]([C:4]1[C:17]2[C:16](=[O:18])[C:15]3[C:10](=[C:11]([N+:20]([O-])=O)[CH:12]=[CH:13][C:14]=3[OH:19])[C:9](=[O:23])[C:8]=2[C:7]([OH:24])=[CH:6][CH:5]=1)([O-])=O.[OH-].[Na+].[H][H]>[C].[Pd]>[NH2:1][C:4]1[C:17]2[C:16](=[O:18])[C:15]3[C:10](=[C:11]([NH2:20])[CH:12]=[CH:13][C:14]=3[OH:19])[C:9](=[O:23])[C:8]=2[C:7]([OH:24])=[CH:6][CH:5]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=2C(C3=C(C=CC(=C3C(C12)=O)O)[N+](=O)[O-])=O)O
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
palladium-carbon
|
Quantity
|
0.25 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The inside of the reactor was purged with hydrogen
|
Type
|
CUSTOM
|
Details
|
was hydrogenated at 50° C.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to separate the catalyst
|
Type
|
STIRRING
|
Details
|
with stirring at 20° to 30° C. for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The crystals precipitated
|
Type
|
FILTRATION
|
Details
|
were filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=2C(C3=C(C=CC(=C3C(C12)=O)O)N)=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g | |
YIELD: PERCENTYIELD | 97.8% | |
YIELD: CALCULATEDPERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N+:1]([C:4]1[C:17]2[C:16](=[O:18])[C:15]3[C:10](=[C:11]([N+:20]([O-])=O)[CH:12]=[CH:13][C:14]=3[OH:19])[C:9](=[O:23])[C:8]=2[C:7]([OH:24])=[CH:6][CH:5]=1)([O-])=O.[OH-].[Na+].[H][H]>[C].[Pd]>[NH2:1][C:4]1[C:17]2[C:16](=[O:18])[C:15]3[C:10](=[C:11]([NH2:20])[CH:12]=[CH:13][C:14]=3[OH:19])[C:9](=[O:23])[C:8]=2[C:7]([OH:24])=[CH:6][CH:5]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=2C(C3=C(C=CC(=C3C(C12)=O)O)[N+](=O)[O-])=O)O
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
palladium-carbon
|
Quantity
|
0.25 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The inside of the reactor was purged with hydrogen
|
Type
|
CUSTOM
|
Details
|
was hydrogenated at 50° C.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to separate the catalyst
|
Type
|
STIRRING
|
Details
|
with stirring at 20° to 30° C. for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The crystals precipitated
|
Type
|
FILTRATION
|
Details
|
were filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=2C(C3=C(C=CC(=C3C(C12)=O)O)N)=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g | |
YIELD: PERCENTYIELD | 97.8% | |
YIELD: CALCULATEDPERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |